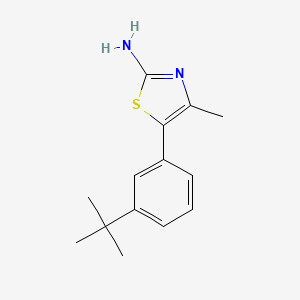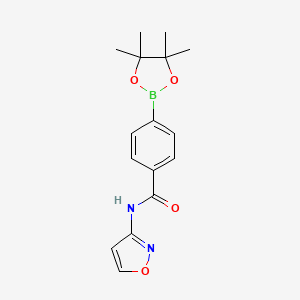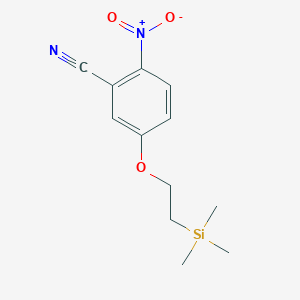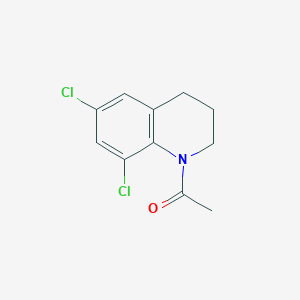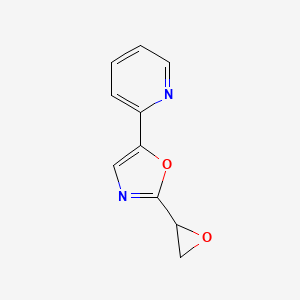
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features both an oxirane (epoxide) ring and a pyridine ring fused to an oxazole ring. This unique structure imparts interesting chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(pyridin-2-yl)oxazole with an epoxidizing agent such as m-chloroperbenzoic acid (mCPBA) to introduce the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable synthesis of the compound with high purity and yield.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)pyrrole
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)imidazole
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)thiazole
Comparison: While these compounds share the oxirane and pyridine rings, the heterocyclic ring fused to the pyridine varies (oxazole, pyrrole, imidazole, thiazole). This variation leads to differences in chemical reactivity, biological activity, and potential applications. 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-(oxiran-2-yl)-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H8N2O2/c1-2-4-11-7(3-1)8-5-12-10(14-8)9-6-13-9/h1-5,9H,6H2 |
InChI-Schlüssel |
WRGRJTCLWCIYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=NC=C(O2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




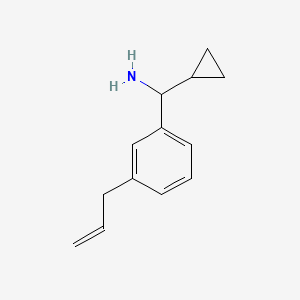
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
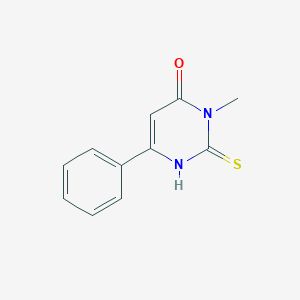
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
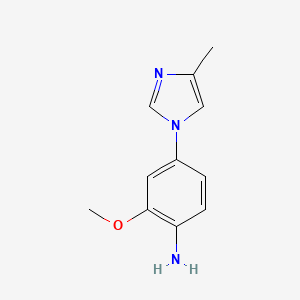

![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
